A Technical Guide to the Chemical Structure of Carmine Red (Carminic Acid)
A Technical Guide to the Chemical Structure of Carmine Red (Carminic Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies pertaining to carmine (B74029) red, scientifically known as carminic acid. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development.
Introduction to Carmine Red (Carminic Acid)
Carminic acid is a naturally occurring red pigment belonging to the anthraquinone (B42736) glycoside class of compounds.[1][2] It is the primary coloring agent in cochineal extract, which is derived from the dried bodies of female cochineal insects, primarily Dactylopius coccus.[3][4] For centuries, it has been used as a vibrant and stable natural colorant in textiles, cosmetics, and food products (where it is designated as E120).[4][5] The core of its structure is a substituted anthraquinone linked to a glucose molecule, which is responsible for its characteristic deep red color.[6] In recent years, interest in carminic acid has expanded beyond its role as a colorant, with studies exploring its antioxidant and anti-inflammatory properties.[2]
Chemical Structure and Properties
The chemical structure of carminic acid is characterized by a 9,10-anthraquinone core. Specifically, it is a C-glycoside of 1,3,4,6-tetrahydroxy-9,10-anthraquinone, further substituted with a methyl group at position 8 and a carboxylic acid group at position 7.[7] The sugar moiety is a β-D-glucopyranosyl unit attached via a C-C bond to the anthraquinone skeleton, a feature that distinguishes it from the more common O-glycosides.[6]
Key Structural Features
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Anthraquinone Core : The planar anthraquinone ring system is the chromophore responsible for the molecule's color.
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Hydroxyl and Carboxyl Groups : The multiple hydroxyl groups and the carboxylic acid group contribute to the molecule's polarity, solubility in water, and its ability to chelate metal ions.[5] The chelation with aluminum or calcium salts forms the pigment known as carmine.[5]
-
C-Glycosidic Bond : The direct carbon-carbon bond between the glucose unit and the anthraquinone core imparts significant chemical stability to the molecule compared to O-glycosides.
Physicochemical and Spectroscopic Data
The quantitative properties of carminic acid are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties of Carminic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-9,10-dihydroanthracene-2-carboxylic acid | [8] |
| Synonyms | C.I. 75470, C.I. Natural Red 4, Cochineal | [6] |
| CAS Number | 1260-17-9 | [8] |
| Molecular Formula | C₂₂H₂₀O₁₃ | [8] |
| Molecular Weight | 492.39 g/mol | [8] |
| Appearance | Bright red to dark purple crystalline powder | [3][8] |
| Melting Point | Decomposes >200°C | [8] |
| Water Solubility | 1.298 g/L (room temperature) | [8] |
| pKa Values | pKa₁=3.13, pKa₂=6.20, pKa₃=8.94 (in 50:50 ethanol-water) |
Table 2: Spectroscopic Data for Carminic Acid
| Spectroscopic Method | Parameters and Values | Reference(s) |
| UV-Vis Absorbance | λmax (H₂O): 490-500 nm (ε ≈ 6,800) λmax (0.02N HCl): 490-500 nm (ε ≈ 5,800) λmax (0.0001N NaOH): 540 nm (ε ≈ 3,450) | [8] |
| Infrared (IR) | Key Peaks (Nujol, cm⁻¹): 1708 (C=O, carboxylic acid), 1693, 1677, 1648, 1632, 1606, 1566, 1509 | [8] |
| ¹H NMR (qNMR) | An aromatic proton signal is typically used for quantification against an internal standard like DSS-d6. | [9][10] |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of carminic acid.
Caption: 2D chemical structure of carminic acid (C₂₂H₂₀O₁₃).
Experimental Protocols
This section details common methodologies for the extraction, purification, and analysis of carminic acid.
Extraction of Carminic Acid from Cochineal
Several methods can be employed to extract carminic acid from dried, ground cochineal insects. Below are protocols for conventional and modern extraction techniques.
Protocol 4.1.1: Conventional Aqueous Extraction
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Preparation : Weigh a specific amount of dried and finely ground cochineal insects.
-
Suspension : Suspend the cochineal powder in distilled water in a flask. A common solid-to-liquid ratio is 1:20 (g/mL).[3]
-
Heating : Place the flask on a heating mantle or in a water bath and bring the mixture to a boil while stirring continuously.
-
Extraction : Maintain the boil for 30 minutes to allow for the extraction of carminic acid into the aqueous phase.[3]
-
Cooling : After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Filtration : Filter the mixture using a Buchner funnel and filter paper to separate the aqueous extract (filtrate) from the solid insect residue. The resulting deep red filtrate contains the crude carminic acid.
Protocol 4.1.2: Ultrasound-Assisted Extraction (UAE)
-
Preparation : Place a weighed amount of dried, ground cochineal into an extraction vessel.
-
Solvent Addition : Add the desired solvent (e.g., distilled water) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[3]
-
Sonication : Place the vessel in an ultrasonic bath. Set the temperature to approximately 60-70°C and apply ultrasonic waves for 15 minutes.[3]
-
Cooling and Filtration : After sonication, remove the sample, allow it to cool, and filter as described in the conventional method to obtain the crude extract.
HPLC Analysis of Carminic Acid
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of carminic acid.
Protocol 4.2.1: Reversed-Phase HPLC with UV-Vis Detection
-
Sample Preparation :
-
For liquid samples (e.g., beverages), filter through a 0.45 µm syringe filter prior to injection.[11]
-
For semi-solid samples with high protein content (e.g., yogurt), treat with 8 M NH₄OH for 5 minutes, adjust the pH to 2 with 6 M HCl, centrifuge to pellet proteins, and then filter the supernatant.[11]
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., LiChroCART RP18, Spherisorb ODS-2).[11][12]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., water with formic acid or orthophosphoric acid).[11][12]
-
Flow Rate : Typically 1.0 - 1.2 mL/min.[12]
-
Injection Volume : 20 µL.[12]
-
Detection : UV-Vis or Photodiode Array (PDA) detector set at a wavelength between 275 nm and 500 nm, where carminic acid exhibits strong absorbance.[12]
-
-
Quantification : Create a calibration curve using certified standards of carminic acid at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Quantitative NMR (qNMR) Analysis
qNMR is an absolute quantification method that does not require an identical certified reference material for carminic acid.
Protocol 4.3.1: ¹H-qNMR for Absolute Quantification
-
Sample Preparation : Accurately weigh the carminic acid sample and a certified internal standard (e.g., DSS-d6) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition :
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 600 MHz).[10]
-
Ensure quantitative conditions are met: use a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest), and a sufficient number of scans for a good signal-to-noise ratio.[10]
-
-
Data Processing :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from carminic acid (e.g., an aromatic proton) and a signal from the internal standard (e.g., the nine protons of the three methyl groups of DSS-d6).[9]
-
-
Calculation : The purity or concentration of carminic acid is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known molar masses and weights of the sample and the internal standard.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of carminic acid.
Caption: Workflow for carminic acid extraction and analysis.
References
- 1. scribd.com [scribd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. imbarex.com [imbarex.com]
- 6. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | Semantic Scholar [semanticscholar.org]
- 7. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cas 1260-17-9,Carminic Acid | lookchem [lookchem.com]
- 9. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]
- 12. icia.es [icia.es]
